1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride

NMDA receptor pharmacology Glycine-site antagonists Ligand binding assays

1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride (CAS 1416372-99-0) is the hydrochloride salt of a benzimidazole-2-carboxylic acid, a bicyclic heteroaromatic scaffold that presents a carboxylic acid group at the 2-position of the imidazole ring. The compound serves as a versatile intermediate in medicinal chemistry, particularly for the development of non-peptide angiotensin II receptor antagonists and strychnine-insensitive glycine-site NMDA receptor ligands.

Molecular Formula C8H7ClN2O2
Molecular Weight 198.60 g/mol
Cat. No. B12282663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride
Molecular FormulaC8H7ClN2O2
Molecular Weight198.60 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C(=O)O.Cl
InChIInChI=1S/C8H6N2O2.ClH/c11-8(12)7-9-5-3-1-2-4-6(5)10-7;/h1-4H,(H,9,10)(H,11,12);1H
InChIKeyZQXIGMNSZLDFHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzo[d]imidazole-2-carboxylic Acid Hydrochloride: Core Scaffold for Glycine-Site NMDA Antagonists and Angiotensin Receptor Modulators


1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride (CAS 1416372-99-0) is the hydrochloride salt of a benzimidazole-2-carboxylic acid, a bicyclic heteroaromatic scaffold that presents a carboxylic acid group at the 2-position of the imidazole ring [1]. The compound serves as a versatile intermediate in medicinal chemistry, particularly for the development of non-peptide angiotensin II receptor antagonists and strychnine-insensitive glycine-site NMDA receptor ligands [2][3]. The hydrochloride form enhances aqueous solubility compared to the free acid, facilitating its use in in vitro assays and enabling reproducible formulation for biological screening [1].

Why Generic 2-Carboxyheterocycles Cannot Substitute for 1H-Benzo[d]imidazole-2-carboxylic Acid Hydrochloride in Glycine-Site NMDA Programs


Despite superficial structural similarity among 2-carboxyheterocycles, substitution with indole-2-carboxylic acid (ICA) or benzimidazole-2-sulfonic acid leads to significant loss of glycine-site NMDA receptor affinity [1][2]. The benzimidazole ring nitrogen atoms contribute distinct hydrogen-bonding and electronic properties that are absent in indole analogs, while the carboxylate moiety at the 2-position is essential for high-affinity interaction—replacement with a sulfonic acid group drastically reduces binding potency despite improved solubility [2]. These structure-activity relationships underscore that even close-in-class compounds cannot be interchanged without compromising target engagement, making the specific procurement of 1H-benzo[d]imidazole-2-carboxylic acid hydrochloride critical for reproducible SAR studies and lead optimization campaigns.

Quantitative Differentiation of 1H-Benzo[d]imidazole-2-carboxylic Acid Hydrochloride Against Closest Analogs


8-Fold Higher Glycine-Site Binding Affinity Compared to 1H-Indole-2-carboxylic Acid

1H-Benzimidazole-2-carboxylic acid (BICA, the parent form of the hydrochloride salt) exhibited an 8-fold higher affinity for the strychnine-insensitive glycine binding site of the NMDA receptor compared to the structurally analogous 1H-indole-2-carboxylic acid (ICA) [1]. In a direct competitive displacement assay using [3H]glycine on rat hippocampal membranes, BICA demonstrated a Ki of 5.3 µM, whereas ICA showed a Ki of only 42 µM [1].

NMDA receptor pharmacology Glycine-site antagonists Ligand binding assays

Critical Requirement of 2-Carboxylate Group: Loss of Affinity Upon Replacement with Sulfonic Acid

Structure-activity relationship studies demonstrated that the 2-carboxylate group is indispensable for high-affinity glycine-site binding [1]. Replacement of the carboxylate function with a sulfonic acid moiety—a common solubility-enhancing bioisostere—resulted in a marked decrease in affinity for the NMDA glycine site, as measured by displacement of [3H]MDL-105,519 from rat cortical membranes [1]. While the sulfonic acid analog showed improved aqueous solubility, its reduced target engagement confirms that the carboxylate pharmacophore is not functionally interchangeable.

Structure-activity relationship Medicinal chemistry Bioisostere evaluation

Hydrochloride Salt Form Provides Enhanced Aqueous Solubility Over the Free Acid

The hydrochloride salt of 1H-benzo[d]imidazole-2-carboxylic acid is specifically designed to overcome the limited aqueous solubility of the free acid, which is reported as only slightly soluble in water . The salt form, by virtue of its ionic nature, dissolves readily in water and polar solvents, offering practical advantages for in vitro assay preparation and reproducible dosing . This solubility differentiation is critical for researchers requiring consistent compound delivery in aqueous biological assay systems.

Formulation science Pre-formulation Solubility enhancement

High-Impact Applications for 1H-Benzo[d]imidazole-2-carboxylic Acid Hydrochloride in Drug Discovery and Chemical Biology


Glycine-Site NMDA Antagonist Lead Discovery

The 8-fold affinity advantage over indole-2-carboxylic acid makes 1H-benzo[d]imidazole-2-carboxylic acid hydrochloride the preferred starting scaffold for medicinal chemistry programs targeting the strychnine-insensitive glycine site of the NMDA receptor . Its high solubility as a hydrochloride salt enables straightforward preparation of screening libraries and facilitates in vitro binding assays using [3H]glycine displacement protocols .

Structure-Activity Relationship (SAR) Studies on Benzimidazole-2-Carboxylic Acid Derivatives

The critical role of the 2-carboxylate pharmacophore, as demonstrated by the affinity loss upon sulfonic acid replacement, positions this compound as an essential control and core scaffold in SAR campaigns . Researchers can systematically explore substitutions at the 1-, 4-, 5-, 6-, or 7-positions while maintaining the integrity of the 2-carboxylate binding element .

Angiotensin II Receptor Antagonist Intermediate Synthesis

Benzimidazole-2-carboxylic acid derivatives serve as key intermediates in the synthesis of non-peptide angiotensin II receptor antagonists, a class that includes clinically approved antihypertensive agents . The hydrochloride salt's enhanced solubility and handling properties streamline multi-step synthetic routes, particularly in amide coupling and esterification reactions required for building the biphenyl-tetrazole pharmacophore .

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